molecular formula C19H29BN2O3 B1444427 (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1092563-26-2

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1444427
CAS RN: 1092563-26-2
M. Wt: 344.3 g/mol
InChI Key: HNFFWAOKXLAPPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions. The specific synthetic pathways involve borate and sulfonamide groups. Researchers have characterized its structure using various techniques, including 1H and 13C NMR , IR , MS , and single crystal X-ray diffraction . These methods provide insights into its molecular arrangement and conformational properties .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone has been explored in the field of chemistry for its synthesis and structural properties. Huang et al. (2021) detailed the synthesis of similar boric acid ester intermediates and their structural confirmation using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are crucial for understanding the molecular structure and physicochemical properties of the compound, which can be applied in various scientific research areas (Huang et al., 2021).

Medicinal Chemistry and Drug Development

Research in medicinal chemistry has included the design and synthesis of compounds containing elements of the (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone structure. Studies by Butler et al. (1984) and Lv et al. (2013) have synthesized novel compounds with potential central nervous system depressant and antifungal activities, respectively. These studies indicate the potential of this compound in developing new therapeutic agents (Butler et al., 1984); (Lv et al., 2013).

Chemical and Biological Activities

Investigations into the chemical and biological activities of related compounds have been a focus of recent research. For example, Morrison et al. (2010) synthesized boronated phosphonium salts containing elements of this compound and evaluated their cytotoxicities and cellular uptake. Such studies are vital for understanding the potential biological activities and applications of these compounds in fields like biochemistry and pharmacology (Morrison et al., 2010).

Potential Applications in Nanotechnology

Research by Fischer et al. (2013) explored the use of related compounds in creating bright and enduring fluorescence brightness in nanoparticles. This indicates potential applications of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone in nanotechnology, particularly in the development of fluorescent materials for imaging and diagnostic purposes (Fischer et al., 2013).

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)7-8-16(14)17(23)22-11-9-21(6)10-12-22/h7-8,13H,9-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFWAOKXLAPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone

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